Dioxane dibromide
Overview
Description
Synthesis Analysis Dioxane dibromide's synthesis involves reacting dioxane with hydrogen bromide to form 2,2′-dibromodiethyl ether as a principal product, which is characterized by various analytical methods including molecular weight determination and conversion to other compounds for further characterization (Cleave & Blake, 1951). Additionally, microwave-induced synthesis under solvent-free conditions has been reported for selective synthesis of α-bromo and α,α-dibromoalkanones using dioxane–dibromide, highlighting the importance of reaction conditions for selectivity (Paul, Gupta, Gupta, & Loupy, 2003).
Molecular Structure Analysis The molecular structure of gaseous 1,4-dioxane has been extensively studied, confirming the chair form of the molecule, with detailed bond distances and angles providing insights into the molecular geometry (Fargher, Hedberg, & Hedberg, 2014).
Chemical Reactions and Properties Dioxane dibromide is utilized in various chemical reactions, including the bromination of alcohols and hydrobromination of alkenes, with a solution of HBr in 1,4-dioxane showing equal or superior brominating ability compared to hydrobromic acid or HBr in acetic acid (Nishio, Mifune, Taisuke, Ishikawa, & Matsubara, 2017).
Physical Properties Analysis Bromine–1,4‐Dioxane, also known as dioxane dibromide, is a complex with a melting point of 60°C, soluble in 1,4-dioxane, THF, and ether. It is prepared by adding bromine to 1,4-dioxane and can be stored at 0°C under precautions due to its volatile nature (Finkelstein, 2001).
Chemical Properties Analysis Regioselective aromatic electrophilic bromination using dioxane dibromide under solvent-free conditions demonstrates its ability to brominate aromatic compounds with high yields, purity, and control over the degree of bromination, showcasing its versatility and efficiency as a brominating agent (Chaudhuri, Roy, Saha, & Bhar, 2007).
Scientific Research Applications
Application 1: Bromination of Substituted Coumarins
- Summary of the Application : Dioxane dibromide has been used in the bromination of substituted coumarins. Brominated coumarins have immense synthetic, biological, and industrial importance due to their occurrence in nature and applications in pharmaceuticals. They serve as important synthetic precursors of furocoumarins and dihydrofurocoumarins, which are widely used as photosensitizers and chemotherapeutic agents to combat skin diseases .
- Methods of Application or Experimental Procedures : The bromination process was carried out under solvent-free conditions using dioxane dibromide as the solid brominating agent . This method has been successfully used for selective α-bromination of substituted acetophenones by using dioxane as a solvent at room temperature, and for the selective synthesis of α-bromo and α,α-dibromoalkanones supported on silica gel under solvent-free conditions and microwave irradiation .
- Results or Outcomes : The efficacy of the solvent-free protocol has been established. The effects of the electronic nature and location of the substituents on the outcome of the reaction have been rationalized with a proposed mechanism .
Application 2: α-Bromination of Substituted Acetophenones
- Summary of the Application : Dioxane dibromide has been successfully used for selective α-bromination of substituted acetophenones . This process is important in the synthesis of various organic compounds.
- Methods of Application or Experimental Procedures : The bromination was carried out using dioxane as a solvent at room temperature . This method is advantageous due to its mild conditions and selectivity.
- Results or Outcomes : The process resulted in the selective synthesis of α-bromo and α,α-dibromoalkanones .
Application 3: Synthesis of α-Bromo and α,α-Dibromoalkanones
- Summary of the Application : Dioxane dibromide has been used for the selective synthesis of α-bromo and α,α-dibromoalkanones . These compounds have various applications in organic synthesis.
- Methods of Application or Experimental Procedures : The synthesis was carried out on silica gel under solvent-free conditions and microwave irradiation .
- Results or Outcomes : The process successfully produced α-bromo and α,α-dibromoalkanones .
Safety And Hazards
properties
IUPAC Name |
1,4-dioxane;molecular bromine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2.Br2/c1-2-6-4-3-5-1;1-2/h1-4H2; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTLTUUJDCNTTSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCO1.BrBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8Br2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50935070 | |
Record name | Bromine--1,4-dioxane (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50935070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dioxane dibromide | |
CAS RN |
15481-39-7 | |
Record name | 1,4-Dioxane, compd. with bromine (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15481-39-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dioxane dibromide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80646 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Bromine--1,4-dioxane (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50935070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bromine - 1,4-Dioxane Complex | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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